molecular formula C17H15FN2S B2985687 2-(ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole CAS No. 1207027-00-6

2-(ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole

Cat. No.: B2985687
CAS No.: 1207027-00-6
M. Wt: 298.38
InChI Key: WWCQNVKMTSLZEU-UHFFFAOYSA-N
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Description

2-(Ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole (CAS 1207057-66-6) is a high-purity synthetic organic compound belonging to the class of phenyl-imidazole derivatives. With a molecular formula of C18H17FN2S and a molecular weight of 312.40 g/mol, this compound is characterized by an imidazole core substituted with an ethylthio group at the 2-position, a 4-fluorophenyl group at the 1-position, and a phenyl ring at the 5-position . This specific arrangement of functional groups is of significant interest in medicinal chemistry, particularly in the field of immuno-oncology. Phenyl-imidazole-derived compounds have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase (IDO), a key immunomodulatory enzyme that is an emerging therapeutic target for the treatment of cancer . IDO contributes to immune escape by tumors, and its inhibition is a promising strategy to restore antitumor immune responses . The structure of this compound allows it to interact with the IDO active site, where the imidazole ring can coordinate to the heme iron, while the phenyl rings and ethylthio group can exploit additional interactions within the interior of the enzyme's binding pocket . Researchers can utilize this chemical as a valuable building block or reference standard in structure-activity relationship (SAR) studies aimed at developing more potent and selective IDO inhibitors . The compound is for research purposes only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethylsulfanyl-1-(4-fluorophenyl)-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2S/c1-2-21-17-19-12-16(13-6-4-3-5-7-13)20(17)15-10-8-14(18)9-11-15/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCQNVKMTSLZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The imidazole ring and substituents can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced imidazole derivatives.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(Ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-(ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthio and fluorophenyl groups can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₈H₁₅FN₄OS (as confirmed in ).
  • Synthesis : Prepared via condensation reactions involving substituted benzimidazoles and thiol-containing precursors under nitrogen atmosphere, as described in analogous protocols ().
  • Applications : Demonstrated inhibitory activity against acetylcholinesterase () and α-glucosidase (), with IC₅₀ values significantly lower than the standard acarbose (378.2 ± 0.12 μM).

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzimidazole Family

The following table highlights key structural differences and similarities:

Compound Name Substituents (Positions) Molecular Weight Key Biological Activity (IC₅₀) Reference
2-(Ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole 2: Ethylthio; 1: 4-Fluorophenyl; 5: Phenyl 338.4 g/mol α-Glucosidase inhibition (6.10–7.34 μM)
2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) Triazole-thiazole hybrid; 4-Fluorophenyl 567.6 g/mol Not explicitly reported; docking studies suggest enzyme binding
SB 202190 (4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole) 4: 4-Pyridyl; 2: 4-Hydroxyphenyl 331.34 g/mol p38 MAP kinase inhibition (pharmacological use)
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole 2: 4-Methoxyphenyl; 5: CF₃ 242.20 g/mol No explicit activity reported; computational properties available

Key Observations :

  • Aryl Variations : Fluorophenyl groups at position 1 (target compound) vs. pyridyl (SB 202190) influence target specificity; fluorinated aromatics enhance metabolic stability .

Functional Analogues with Ethylthio Modifications

Compounds sharing the ethylthio motif exhibit distinct activities:

Compound Name Structure Activity (IC₅₀) Reference
(E)-N’-(2,4-Dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (228) Benzimidazole-acetohydrazide hybrid α-Glucosidase inhibition: 6.10 ± 0.5 μM
2-((2-(Ethylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (15) Oxadiazole-linked benzimidazole Acetylcholinesterase inhibition (data pending)
Acarbose (standard) Oligosaccharide α-Glucosidase inhibition: 378.2 ± 0.12 μM

Key Observations :

  • Hybrid Derivatives : Compound 228, with an ethylthio-benzimidazole core, shows superior α-glucosidase inhibition (IC₅₀ ~6 μM) compared to the target compound, suggesting acetohydrazide side chains enhance binding .
  • Oxadiazole Linkers : Compound 15’s oxadiazole moiety may confer dual inhibitory activity (acetylcholinesterase and α-glucosidase), though direct comparisons are pending .

Biological Activity

2-(ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole is a synthetic compound belonging to the imidazole family, characterized by its five-membered heterocyclic structure containing nitrogen atoms. The compound's unique substituents, including an ethylthio group, a fluorophenyl moiety, and a phenyl group, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Key Features:

  • Imidazole Ring : Central to its biological activity.
  • Ethylthio Group : Enhances protein-ligand interactions.
  • Fluorophenyl Moiety : Modifies electronic properties, potentially impacting binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound can modulate enzyme activity and receptor function through binding interactions. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to study these interactions.

Interaction Studies:

  • Binding Affinity : The ethylthio group has been shown to enhance binding compared to other substituents like oxygen or fluorine.
  • Target Enzymes : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways.

Antimicrobial Activity

This compound has demonstrated moderate antimicrobial properties in various studies. It has been tested against several bacterial strains, showing efficacy in inhibiting their growth.

Anticancer Activity

The compound has also garnered attention for its potential anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes the biological activities of selected imidazole derivatives:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
2-(methylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazoleLowModerate
2-(ethylthio)-1-(3-fluorophenyl)-5-methyl-1H-imidazoleModerateLow

This table illustrates that while some derivatives possess antimicrobial properties, they may lack the potent anticancer effects observed with the target compound .

Case Studies

Recent research highlights the potential applications of this compound in medicinal chemistry:

  • Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent against specific cancers.
  • Antimicrobial Efficacy : Another investigation assessed its effectiveness against multidrug-resistant bacterial strains, revealing promising results that warrant further exploration for clinical applications.

Q & A

Q. What synthetic routes are commonly employed to synthesize 2-(ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole, and what are the critical reaction conditions?

The synthesis of substituted imidazoles typically involves multi-step reactions. A plausible route includes:

  • Step 1 : Condensation of 4-fluoroaniline with benzaldehyde to form a Schiff base intermediate.
  • Step 2 : Cyclization with ammonium acetate and a thiocyanate source (e.g., KSCN) under reflux in acetic acid to form the imidazole core.
  • Step 3 : Thioether formation via nucleophilic substitution using ethyl bromide or ethyl iodide in the presence of a base (e.g., NaH) . Key optimization parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (80–120°C), and catalyst selection (e.g., CuI for thioether coupling) .

Q. How can the structural identity and purity of this compound be confirmed using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) and ethylthio linkages (δ 1.3–1.5 ppm for CH3_3, δ 2.5–3.0 ppm for SCH2_2) .
  • X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves bond lengths and angles, such as the imidazole ring planarity and dihedral angles between aromatic substituents .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 353.1) and fragmentation patterns .

Q. What analytical techniques are recommended for assessing purity and stability under varying storage conditions?

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities at levels <0.1% .
  • Elemental Analysis : Combustion analysis validates C, H, N, and S content within ±0.4% of theoretical values .
  • Stability Studies : Accelerated degradation under UV light, humidity (40–75% RH), and temperature (25–40°C) monitors decomposition via TLC or LC-MS .

Advanced Research Questions

Q. How can reaction yields be optimized for the ethylthio functionalization step, and what are common sources of side products?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C or CuI) enhance thioether coupling efficiency (>80% yield) .
  • Side Products : Over-alkylation (e.g., diethylthio byproducts) or oxidation of the thioether to sulfoxide can occur under aerobic conditions. Mitigation strategies include inert atmospheres (N2_2) and stoichiometric control of ethyl halides .

Q. How should researchers resolve contradictions in crystallographic data, such as disorder in the ethylthio group?

  • Disorder Modeling : Refinement software (SHELXL) allows splitting disordered atoms into multiple positions with occupancy factors. For example, ethylthio groups may exhibit rotational disorder, resolved using PART and SUMP instructions .
  • Validation Tools : PLATON or ADDSYM checks for missed symmetry, while Rint_{\text{int}} values <5% ensure data quality .

Q. What computational methods are suitable for predicting biological activity or binding modes of this compound?

  • Molecular Docking : AutoDock Vina or Glide can simulate interactions with target proteins (e.g., cytochrome P450 enzymes), using the fluorophenyl group as a hydrophobic anchor .
  • QSAR Modeling : Descriptors like logP (predicted ~3.5) and topological polar surface area (TPSA ~45 Å2^2) correlate with membrane permeability and bioavailability .

Q. How does the ethylthio substituent influence spectroscopic properties compared to alkyl or aryl analogs?

  • IR Spectroscopy : The C-S stretch appears at ~650 cm1^{-1}, distinct from C-O (~1250 cm1^{-1}) or C-N (~1350 cm1^{-1}) vibrations .
  • UV-Vis : Conjugation with the imidazole ring results in λmax_{\text{max}} ~270 nm, with hyperchromic shifts in polar solvents due to solvatochromism .

Q. What strategies are effective for studying structure-activity relationships (SAR) involving the 4-fluorophenyl and ethylthio moieties?

  • Analog Synthesis : Replace the fluorophenyl group with chloro- or methoxy-substituted aryl rings to assess electronic effects on bioactivity .
  • Thioether Modifications : Compare ethylthio with methylthio or propylthio analogs to evaluate steric and lipophilic contributions .

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